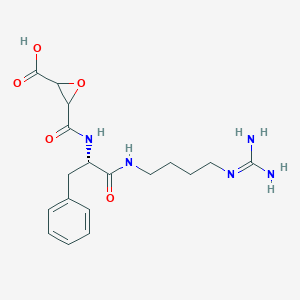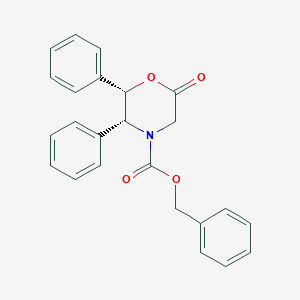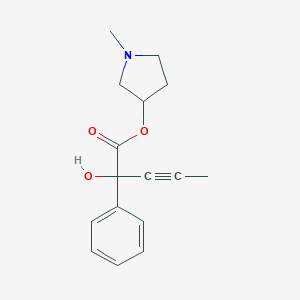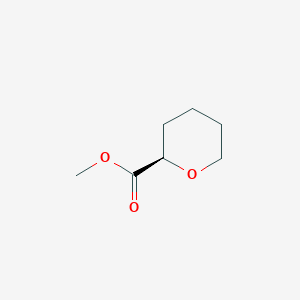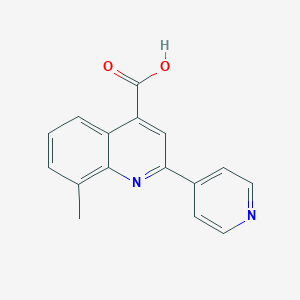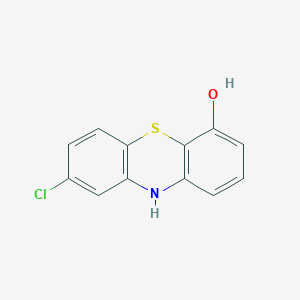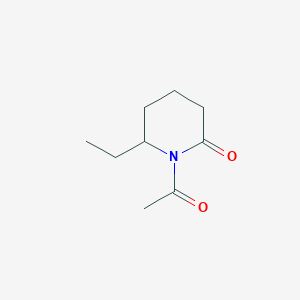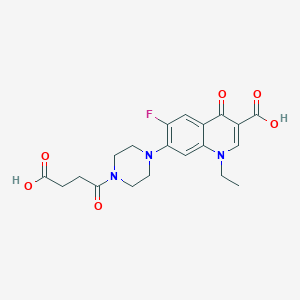
(1-Cyano-2-ethoxy-2-oxo-1-phenylethyl) benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Cyano-2-ethoxy-2-oxo-1-phenylethyl) benzoate, also known as CEOPB, is a chemical compound that has been studied for its potential use in scientific research. It is a member of the benzamide family of compounds and has been shown to have a variety of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of (1-Cyano-2-ethoxy-2-oxo-1-phenylethyl) benzoate involves its interaction with specific ion channels in the brain. It has been shown to enhance the activity of certain potassium channels, which can lead to a decrease in neuronal excitability. This effect could be beneficial in the treatment of neurological disorders characterized by excessive neuronal activity.
Biochemical and Physiological Effects:
(1-Cyano-2-ethoxy-2-oxo-1-phenylethyl) benzoate has been shown to have a variety of biochemical and physiological effects. In addition to its effects on ion channels in the brain, it has also been shown to have an effect on the activity of certain enzymes involved in the metabolism of neurotransmitters. It has also been shown to have antioxidant properties, which could be beneficial in the treatment of oxidative stress-related conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (1-Cyano-2-ethoxy-2-oxo-1-phenylethyl) benzoate in lab experiments is its specificity for certain ion channels in the brain. This allows researchers to study the effects of (1-Cyano-2-ethoxy-2-oxo-1-phenylethyl) benzoate on these channels without affecting other channels or systems in the body. However, one limitation of using (1-Cyano-2-ethoxy-2-oxo-1-phenylethyl) benzoate is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.
Orientations Futures
There are several potential future directions for research on (1-Cyano-2-ethoxy-2-oxo-1-phenylethyl) benzoate. One area of interest is its potential use in the treatment of neurological disorders such as epilepsy. Further research is needed to determine the efficacy and safety of (1-Cyano-2-ethoxy-2-oxo-1-phenylethyl) benzoate in these conditions. Additionally, research could be done to explore the potential use of (1-Cyano-2-ethoxy-2-oxo-1-phenylethyl) benzoate in other areas, such as the treatment of oxidative stress-related conditions or as a tool for studying ion channels in the brain.
Méthodes De Synthèse
The synthesis of (1-Cyano-2-ethoxy-2-oxo-1-phenylethyl) benzoate involves the reaction of 2-(2-oxo-2-phenylethyl)benzonitrile with ethyl chloroformate in the presence of a base such as triethylamine. This reaction results in the formation of (1-Cyano-2-ethoxy-2-oxo-1-phenylethyl) benzoate as a white solid with a melting point of approximately 160-162°C.
Applications De Recherche Scientifique
(1-Cyano-2-ethoxy-2-oxo-1-phenylethyl) benzoate has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have an effect on the activity of certain ion channels in the brain, which could have implications for the treatment of neurological disorders such as epilepsy.
Propriétés
Numéro CAS |
19971-69-8 |
|---|---|
Nom du produit |
(1-Cyano-2-ethoxy-2-oxo-1-phenylethyl) benzoate |
Formule moléculaire |
C18H15NO4 |
Poids moléculaire |
309.3 g/mol |
Nom IUPAC |
(1-cyano-2-ethoxy-2-oxo-1-phenylethyl) benzoate |
InChI |
InChI=1S/C18H15NO4/c1-2-22-17(21)18(13-19,15-11-7-4-8-12-15)23-16(20)14-9-5-3-6-10-14/h3-12H,2H2,1H3 |
Clé InChI |
IWFSTRVHDQQGFY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C#N)(C1=CC=CC=C1)OC(=O)C2=CC=CC=C2 |
SMILES canonique |
CCOC(=O)C(C#N)(C1=CC=CC=C1)OC(=O)C2=CC=CC=C2 |
Synonymes |
α-(Benzoyloxy)-α-cyanobenzeneacetic acid ethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclohexanone](/img/structure/B34054.png)
![Ethanone, 1-(6-methyl-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-(9CI)](/img/structure/B34055.png)

